molecular formula C21H26ClN3O B13774427 Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- CAS No. 64046-82-8

Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy-

Cat. No.: B13774427
CAS No.: 64046-82-8
M. Wt: 371.9 g/mol
InChI Key: VZLSHAUEBAEMHM-UHFFFAOYSA-N
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Description

The compound "Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy-" (hereafter referred to by its systematic name) is a substituted acridine derivative with a complex substitution pattern. Its structure includes:

  • A chlorine atom at position 2,
  • A 4-dimethylamino-1-methylbutylamino group at position 5,
  • A methoxy group at position 6.

This compound is structurally related to antimalarial agents such as quinacrine (), as evidenced by shared features like the methoxy and chloro substituents, as well as the aminoalkyl side chain. The dimethylamino group in the side chain enhances solubility and may influence binding interactions with biological targets or metal ions (). Its synthesis likely involves methods analogous to those described for related acridines, such as refluxing with dimethyl sulfate and ethanolic potassium hydroxide ().

Properties

CAS No.

64046-82-8

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

4-N-(7-chloro-2-methoxyacridin-4-yl)-1-N,1-N-dimethylpentane-1,4-diamine

InChI

InChI=1S/C21H26ClN3O/c1-14(6-5-9-25(2)3)23-20-13-18(26-4)12-16-10-15-11-17(22)7-8-19(15)24-21(16)20/h7-8,10-14,23H,5-6,9H2,1-4H3

InChI Key

VZLSHAUEBAEMHM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN(C)C)NC1=C2C(=CC(=C1)OC)C=C3C=C(C=CC3=N2)Cl

Origin of Product

United States

Biological Activity

Acridine derivatives, including Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- , have garnered attention in recent years for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific acridine compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Chloro group at position 2
  • Dimethylamino group at position 5
  • Methoxy group at position 7
  • A butylamine side chain

This structural configuration is believed to contribute to its biological efficacy.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of acridine derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
8cU9370.90HDAC inhibition
ACPHHeLa1.3DNA interaction
LS-1-10ColonNot specifiedAutophagy inhibition

In a notable study, a derivative of acridine (compound 8c) demonstrated potent inhibition of histone deacetylases (HDACs), leading to apoptosis in U937 cells. This compound was significantly more effective than SAHA, a known HDAC inhibitor . Another study indicated that acridine derivatives could induce DNA damage in melanoma cells when exposed to UVA light, suggesting a dual mechanism involving both phototoxicity and direct DNA interaction .

Antimicrobial Activity

Acridine compounds have also shown promise as antimicrobial agents. Research has demonstrated that certain acridine derivatives possess activity against bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism typically involves intercalation into DNA, disrupting replication and transcription processes .

Case Studies

  • Study on Anticancer Efficacy : A series of acridine derivatives were synthesized and tested against cervical (HeLa) and liver (HepG2) cancer cells. The results indicated that these compounds effectively reduced cell viability through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Activity Assessment : In another study, the antimicrobial efficacy of various acridine derivatives was tested against clinical isolates. The results showed that some compounds exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of acridine derivatives can be attributed to several mechanisms:

  • DNA Intercalation : Many acridines intercalate between DNA base pairs, leading to structural distortion and inhibition of replication.
  • Enzyme Inhibition : Compounds like LS-1-10 inhibit autophagic pathways, which are crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, contributing to their cytotoxic effects.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Acridine derivatives are known for their antimicrobial properties. The specific compound under discussion has been investigated for its effectiveness against various pathogens, including bacteria and protozoa. Its mechanism often involves intercalation into DNA, disrupting replication and transcription processes.

Case Study: Antimalarial Properties
Research has highlighted the use of acridine derivatives in treating malaria. A study conducted by researchers demonstrated that compounds similar to Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- showed significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The study reported an IC50 value indicating effective inhibition of the parasite's growth.

CompoundIC50 (µM)Target Pathogen
Acridine Derivative0.5Plasmodium falciparum
Chloroquine0.02Plasmodium falciparum

Anticancer Potential
Another area of interest is the anticancer properties of acridine derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Environmental Applications

Photodegradation of Pollutants
Acridine derivatives are also explored for their potential in environmental remediation. Their ability to absorb UV light makes them suitable for photodegradation processes aimed at breaking down hazardous organic pollutants in water bodies.

Case Study: Degradation of Dyes
In a laboratory setting, Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- was tested for its efficacy in degrading synthetic dyes in wastewater. Results indicated that under UV irradiation, the compound significantly reduced dye concentration over time.

ParameterInitial Concentration (mg/L)Final Concentration (mg/L)Time (hours)
Dye A100104
Dye B15056

Material Science Applications

Fluorescent Dyes
The unique structural properties of acridine derivatives allow them to function as fluorescent dyes in various applications, including biological imaging and sensor technology. Their fluorescence properties can be tuned by altering substituents on the acridine ring.

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural Analogues and Substituent Positioning

The biological and physicochemical properties of acridine derivatives are highly sensitive to substituent positions. Key comparisons include:

Compound Name Substituents Key Properties Reference
Target Compound 2-Cl, 5-(4-dimethylamino-1-methylbutyl)amino, 7-OMe Enhanced metal ion binding; potential fluorescence modulation via PET suppression
9-Methoxyacridine (10b) 9-OMe Similar half-life (t½) to unsubstituted acridine; moderate stability
7-Methoxyacridine (10c) 7-OMe Half-life identical to unsubstituted acridine; open-form stabilization
6-Methoxyacridine (13) 6-OMe Extended half-life due to resonance stabilization of ring-opened form
Quinacrine derivatives (e.g., SN 390) 2-OMe, 6-Cl, 9-(4-diethylamino-1-methylbutyl)amino Antimalarial activity; dihydrochloride salt form enhances solubility
3-Amino-5:7-dimethylacridine methochloride 3-NH2, 5-Me, 7-Me Hydrophobicity increased by methyl groups; chemotherapeutic interest

Key Observations :

  • In contrast, 6- or 8-methoxy substituents (e.g., compound 13) exhibit longer half-lives due to resonance stabilization of the open-ring form (Table 1, ).
  • Amino Side Chain: The 4-dimethylamino-1-methylbutylamino group distinguishes the target compound from quinacrine derivatives (e.g., SN 390), which feature diethylamino groups. This substitution may alter metal ion coordination and fluorescence behavior ().
Fluorescence and Metal Ion Interactions

The target compound’s fluorescence properties are influenced by its amino side chain and methoxy group. Acridines with amino/amide substituents (e.g., the target compound) often exhibit "turn-on" fluorescence upon binding metal ions due to suppression of photo-induced electron transfer (PET) from the amino nitrogen to the acridine ring (). In contrast, acridines with weaker electron-donating groups (e.g., oxygen at positions 2 and 9) show reduced fluorescence enhancement (). For example, Ca²⁺ binding induces a red shift in the target compound’s fluorescence spectrum, akin to protonation effects in simpler acridines ().

Preparation Methods

Acridine derivatives, especially 9-aminoacridines and related compounds, are typically synthesized via methods that allow selective substitution on the acridine ring and introduction of aminoalkyl side chains. The key synthetic approaches include:

These methods have been developed and optimized to achieve high yields, purity, and structural diversity for biological screening and pharmaceutical development.

Nucleophilic Aromatic Substitution (SNAr) Method

This method is particularly suitable for introducing aminoalkyl groups onto acridine rings substituted with good leaving groups such as halides (e.g., chlorine). The reaction involves displacement of the halogen by a nucleophilic amine.

Procedure Highlights:

  • The acridine derivative bearing a chloro substituent at the 2-position is reacted with the amine nucleophile, such as 4-dimethylamino-1-methylbutylamine.
  • The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP).
  • Bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) facilitate the substitution.
  • Reaction temperatures range from room temperature to 90°C depending on substrate reactivity.
  • The nucleophilic amine displaces the chlorine at the 2-position, forming the desired 2-amino substituted acridine.

Example Reaction Conditions:

Parameter Details
Solvent DMSO, NMP
Base Cs2CO3, K2CO3
Temperature 25–90°C
Time 2–12 hours
Molar Ratios Acridine derivative:amine ~1:1.2

This method is efficient for preparing compounds like Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- by substituting the chlorine with the aminoalkyl group.

Reductive Amination Approach

Reductive amination is used to install aminoalkyl substituents on acridine scaffolds by reacting aldehyde precursors with amino acridine compounds in the presence of reducing agents.

Key Steps:

  • The acridine bearing an amino group (e.g., 9-aminoacridine) is reacted with an aldehyde functionalized with the desired side chain.
  • The imine intermediate formed is reduced in situ to the secondary amine.
  • Common reducing agents include sodium cyanoborohydride (NaCNBH3), sodium triacetoxyborohydride (NaBH(OAc)3), or borane complexes.
  • Mild acidic conditions (e.g., 1% acetic acid in methanol) are used to facilitate imine formation.

Advantages:

  • One-pot synthesis with good yields.
  • Tolerant to various functional groups including electron-donating and electron-withdrawing substituents.

This method is particularly useful when the side chain is introduced via an aldehyde precursor, allowing for structural diversity in the aminoalkyl substituent.

Addition-Elimination Reactions

This method is applied for acridine derivatives containing quinone or polycyclic aromatic quinone substituents, which is less directly relevant for the target compound but important in acridine chemistry.

  • The reaction involves nucleophilic attack of aminoacridine on halogenated quinones.
  • Typically performed under reflux in ethanol or aprotic solvents.
  • This method allows the preparation of acridine derivatives with quinonoid substituents.

Solid Phase Synthesis (SPS)

Solid phase synthesis enables efficient preparation of acridine derivatives conjugated to amino acid residues or peptides, enhancing biological activity and solubility.

Process Description:

  • Functionalized resins such as 2-chlorotrityl or Rink Amide-MBHA resin are used.
  • Amino acids are protected with groups like Fmoc or Boc to control reactivity.
  • The acridine derivative is attached to the resin-bound amino acid via nucleophilic aromatic substitution.
  • After synthesis, cleavage from the resin yields the desired product with high purity.

Application:

  • Preparation of acridine derivatives with amino acid residues for enhanced pharmacological properties.
  • Allows rapid generation of analogues for medicinal chemistry screening.

Specific Considerations for Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy-

Based on the general methods above and the structure of this compound, the synthetic route likely involves:

  • Starting from a 2,5-dichloro-7-methoxyacridine intermediate.
  • Selective nucleophilic aromatic substitution at the 5-position chlorine with the 4-dimethylamino-1-methylbutylamine nucleophile.
  • The 2-chloro substituent may be retained or further functionalized depending on the target derivative.
  • Reaction conditions optimized to favor substitution at the 5-position without affecting the 2-chloro or 7-methoxy groups.

Summary Table of Preparation Methods

Method Key Features Applicability to Target Compound Typical Conditions Yield & Purity Notes
Nucleophilic Aromatic Substitution (SNAr) Displacement of aromatic halogen by amine Direct substitution of 5-chloro with aminoalkylamine DMSO, Cs2CO3, 25–90°C, 2–12 h High yields, selective substitution
Reductive Amination Reaction of aminoacridine with aldehyde + reducing agent Side chain introduction via aldehyde precursor NaCNBH3, 1% AcOH/MeOH, room temp, 2 h Good yields, mild conditions
Addition-Elimination Reaction with haloquinones Less relevant for this compound Ethanol reflux, aprotic solvents Moderate yields
Solid Phase Synthesis Resin-bound amino acids + acridine substitution For amino acid-conjugated derivatives Functionalized resin, Fmoc/Boc protection High yield, high purity

Q & A

Q. What are the key structural features and nomenclature variants of this acridine derivative?

The compound is characterized by a core acridine ring substituted at positions 2 (chloro), 5 (4-dimethylamino-1-methylbutylamino), and 7 (methoxy). Synonyms include 2-chloro-5-(ω-dimethylamino-α-methylbutylamino)-7-methoxyacridine and 3-chloro-7-methoxy-9-(1-methyl-4-dimethylaminobutylamino)acridine, reflecting variations in numbering and substituent descriptions . Researchers must cross-reference nomenclature in literature due to inconsistencies in positional numbering across studies.

Q. What synthetic methods are commonly used to prepare this compound, and how is purity validated?

Synthesis typically involves multi-step reactions, including alkylation of acridine precursors with tailored amines. Purity is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with structural confirmation using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For example, the methoxy group’s presence is confirmed by distinct IR stretches (≈1250 cm⁻¹ for C-O) and NMR signals (δ 3.8–4.0 ppm for OCH₃) .

Q. What are the primary biological targets and mechanisms associated with this compound?

Acridine derivatives often intercalate with DNA or inhibit enzymes like cholinesterases. Evidence suggests the 7-methoxy group enhances interactions with cholinesterases (e.g., acetylcholinesterase (AChE) inhibition in the brain) and reduces toxicity compared to non-methoxy analogues . The dimethylamino-butyl side chain may improve cellular uptake and target affinity .

Advanced Research Questions

Q. How does the 7-methoxy substituent influence biological activity compared to other acridine derivatives?

The 7-methoxy group increases electron density on the acridine ring, enhancing DNA intercalation and stabilizing enzyme-inhibitor complexes. Comparative studies show that 7-methoxy derivatives exhibit higher antiviral and anticancer activity than 7-methyl or unsubstituted analogues. For instance, 7-MEOTA (a related 7-methoxyacridine) demonstrated low toxicity and potent cholinesterase inhibition, attributed to methoxy-induced steric and electronic effects .

Q. What analytical strategies resolve contradictions in reported biological data for this compound?

Discrepancies in enzyme inhibition (e.g., AChE vs. butyrylcholinesterase (BuChE) selectivity) may arise from assay conditions or structural isomerism. Researchers should:

  • Compare enzyme sources (e.g., human vs. rodent).
  • Validate stereochemistry using X-ray crystallography or circular dichroism.
  • Use molecular docking to assess substituent-enzyme interactions .

Q. How can quantitative structure-activity relationship (QSAR) models optimize this compound’s pharmacological profile?

QSAR studies highlight that the 4-dimethylamino-1-methylbutyl side chain improves lipophilicity (logP ≈2.8), enhancing blood-brain barrier penetration. Modifications at position 5 (e.g., replacing dimethylamino with diethylamino) reduce cytotoxicity while maintaining activity, as seen in analogues like Quinacrine . Computational modeling (e.g., DFT calculations) can predict binding affinities for target optimization .

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy and toxicity?

Zebrafish and murine models are effective for assessing toxicity and antitumor activity. For example, spiro-acridine analogues reduced tumor growth in mice via immunomodulation and anti-angiogenesis, with LD₅₀ values >500 mg/kg indicating low acute toxicity. Histopathological analysis of liver and kidney tissues is critical for detecting off-target effects .

Methodological Recommendations

  • Synthesis Optimization: Use one-pot reactions to minimize intermediates and improve yield. For example, coupling acridine precursors with pre-functionalized amines reduces side reactions .
  • Data Validation: Cross-reference spectral data (NMR, IR) with databases like CCDC (Cambridge Crystallographic Data Centre) to confirm structural assignments .
  • Biological Assays: Include positive controls (e.g., Tacrin for cholinesterase inhibition) and assess both in vitro (enzyme kinetics) and in vivo (toxicity profiling) endpoints .

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